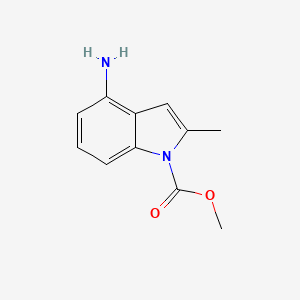

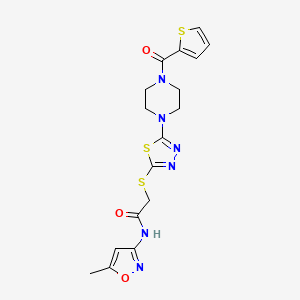

Methyl 4-amino-2-methylindole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Annulation and Migration Reactions : Indole carboxylic acids/amides, including methyl 4-amino-2-methylindole-1-carboxylate derivatives, are used in [4 + 3]-annulation reactions and exhibit unexpected carboxylate/amide migration. This has implications for the synthesis of complex organic compounds (Selvaraj, Debnath, & Swamy, 2019).

Cycloaddition Reactions for Constrained Tryptophan Analogues : Lewis acid-catalyzed [4 + 2] cycloaddition of vinylindoles with methyl 2-acetamidoacrylate, leading to methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylate derivatives, is another significant application. This process is useful for creating constrained tryptophan analogues (Rossi et al., 2015).

Analytical Chemistry Applications

Detection of Primary Amines : this compound derivatives can be used to form highly fluorescent isoindole derivatives, effective in detecting primary amines in biological samples through capillary electrophoresis and laser-induced fluorescence signals (Liu, Hsieh, Wiesler, & Novotny, 1991).

Amino Sugar Analysis : These derivatives also serve as precolumn derivatization agents for amino sugars, allowing for their effective detection and quantification (Liu, Shirota, & Novotny, 1991).

Corrosion Inhibition

- Corrosion Inhibition Properties : Heterocyclic diazoles, related to this compound, have been explored for their inhibitory properties against acidic iron corrosion. Such applications are important in industrial settings to prevent material degradation (Babić-Samardžija et al., 2005).

Bioorganic Chemistry

Antimicrobial Properties : Novel 2-Amino-4-Methylthiazole analogs, akin to this compound, have been developed to combat bacterial and fungal infections. These compounds have shown promising results in inhibiting microbial growth, highlighting their potential in therapeutic applications (Omar et al., 2020).

Synthesis of Antimitotic Agents : The 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, similar to this compound, has been used to synthesize new classes of antimitotic agents and tubulin inhibitors, demonstrating their potential in cancer research (Romagnoli et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

Methyl 4-amino-2-methyl-1H-indole-1-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, causing changes that result in their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A .

Eigenschaften

IUPAC Name |

methyl 4-amino-2-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8-9(12)4-3-5-10(8)13(7)11(14)15-2/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZZRHNDILZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)